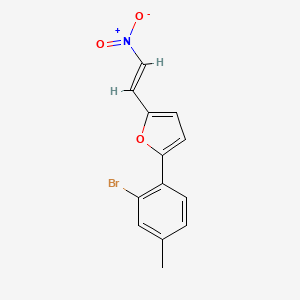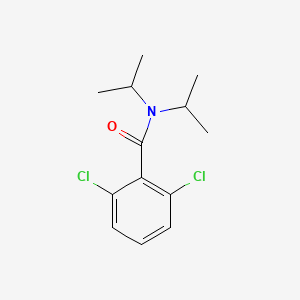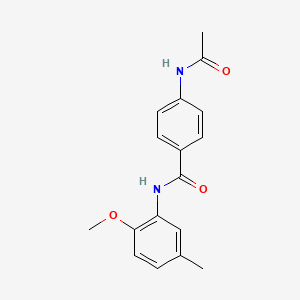![molecular formula C16H22BrNO2 B5887533 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5887533.png)
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane, also known as BDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDA is a member of the azepane family of compounds and is characterized by its unique structure, which includes a phenoxyacetyl group and a bromine atom.
Mecanismo De Acción
The mechanism of action of 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane involves its binding to the GPR84 receptor, which leads to the activation of downstream signaling pathways. This activation results in the release of inflammatory mediators and the recruitment of immune cells to the site of inflammation. This compound has also been shown to have an effect on other receptors, including the GPR35 receptor and the histamine H4 receptor.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce the release of cytokines and chemokines, which are involved in the regulation of immune response. This compound has also been shown to have an effect on cell migration and adhesion, which may be important in the context of inflammation and wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane has a number of advantages as a tool for scientific research. It is a potent and selective agonist for the GPR84 receptor, which makes it a valuable tool for studying the role of this receptor in inflammation and immune response. This compound is also relatively easy to synthesize and has good solubility in a variety of solvents.
One limitation of this compound is that it has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, this compound has been shown to have an effect on other receptors, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane. One area of interest is the development of new analogs of this compound that may have improved potency and selectivity for the GPR84 receptor. Another area of interest is the study of the downstream signaling pathways that are activated by this compound binding to the GPR84 receptor. This may help to identify new targets for the treatment of inflammation and immune-related diseases. Finally, further research is needed to fully understand the physiological and biochemical effects of this compound, particularly in the context of inflammation and wound healing.
Conclusion
In conclusion, this compound is a valuable tool for scientific research, particularly in the study of G protein-coupled receptors. This compound has a unique structure and a potent and selective agonist for the GPR84 receptor. While there are some limitations to its use, this compound has a number of advantages as a tool for scientific research. Further research is needed to fully understand the potential applications of this compound and to identify new targets for the treatment of inflammation and immune-related diseases.
Métodos De Síntesis
The synthesis of 1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane involves the reaction of 4-bromo-3,5-dimethylphenol with chloroacetyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with azepane to yield the final product, this compound. This synthesis method has been optimized to yield high purity this compound with good yields.
Aplicaciones Científicas De Investigación
1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is as a tool for studying G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in a variety of physiological processes, including signal transduction, neurotransmission, and hormone regulation. This compound has been shown to be a potent and selective agonist for the GPR84 receptor, which is involved in inflammation and immune response.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-(4-bromo-3,5-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-12-9-14(10-13(2)16(12)17)20-11-15(19)18-7-5-3-4-6-8-18/h9-10H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNMVGXAWCRIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2-dichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5887504.png)

![ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5887510.png)
![2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5887513.png)
![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5887526.png)

![4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5887537.png)
![isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5887539.png)
![3-[2-(2,3-dichlorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5887541.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5887547.png)